molecular formula C8H14N2O B11919960 (R)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one

(R)-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one

Cat. No.: B11919960
M. Wt: 154.21 g/mol
InChI Key: FTBAUDNVSJSBTC-SSDOTTSWSA-N
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Description

®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one is an organic compound with a unique structure that includes a piperazine ring substituted with a methyl group and a prop-2-en-1-one moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one typically involves the reaction of 3-methylpiperazine with an appropriate acylating agent under controlled conditions. One common method includes the use of acryloyl chloride in the presence of a base such as triethylamine to facilitate the acylation reaction. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or aminated derivatives of the original compound.

Scientific Research Applications

®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The unique combination of the piperazine ring and the prop-2-en-1-one moiety in ®-1-(3-Methylpiperazin-1-yl)prop-2-en-1-one imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(3R)-3-methylpiperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C8H14N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h3,7,9H,1,4-6H2,2H3/t7-/m1/s1

InChI Key

FTBAUDNVSJSBTC-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C=C

Canonical SMILES

CC1CN(CCN1)C(=O)C=C

Origin of Product

United States

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